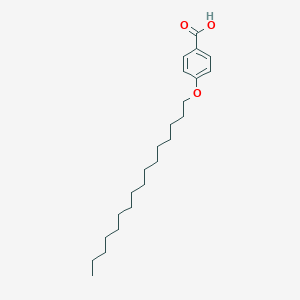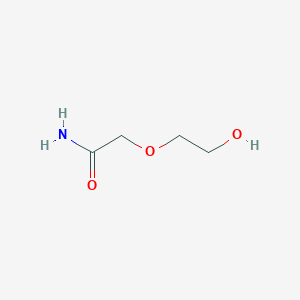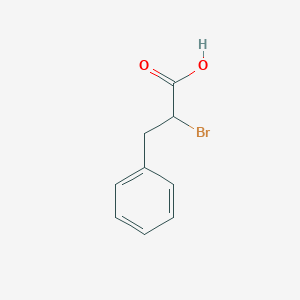
2-溴-3-苯基丙酸
描述
2-Bromo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of phenylpropanoic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to the second carbon of the propanoic acid chain, which is further connected to a phenyl group.
Synthetic Routes and Reaction Conditions:
Bromination of Phenylpropanoic Acid: One common method involves the bromination of phenylpropanoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields 2-bromo-3-phenylpropanoic acid.
From (D)-Phenylalanine: Another method involves the reaction of (D)-phenylalanine with sodium nitrite and concentrated hydrobromic acid in an aqueous solvent.
Industrial Production Methods: Industrial production of 2-bromo-3-phenylpropanoic acid often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions and yield optimization.
Types of Reactions:
Substitution Reactions: 2-Bromo-3-phenylpropanoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 3-phenylpropanoic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2-bromo-3-phenylpropanoic acid can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 3-phenylpropanoic acid derivatives.
Reduction: 3-Phenylpropanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
科学研究应用
2-Bromo-3-phenylpropanoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a precursor for active pharmaceutical ingredients.
作用机制
Mode of Action
Bromination reactions, such as those involving this compound, typically involve the addition of a bromine atom to a substrate molecule . This can result in changes to the substrate’s structure and function.
Biochemical Pathways
For instance, a related compound, 3-phenylpropionic acid, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Action Environment
The action of 2-Bromo-3-phenylpropanoic acid can be influenced by various environmental factors. For example, the reaction rate of bromination reactions can be affected by temperature and the presence of other substances . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and the presence of light .
相似化合物的比较
3-Bromopropanoic Acid: Similar in structure but lacks the phenyl group, making it less versatile in organic synthesis.
2,3-Dibromo-3-phenylpropanoic Acid: Contains an additional bromine atom, leading to different reactivity and applications.
Phenylpropanoic Acid: Lacks the bromine atom, resulting in different chemical properties and reactivity
Uniqueness: 2-Bromo-3-phenylpropanoic acid is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937026 | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-53-0 | |
| Record name | 2-Bromo-3-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the chirality of 2-bromo-3-phenylpropanoic acid be controlled during synthesis?
A: Yes, recent research demonstrates a novel method for controlling the chirality of 2-bromo-3-phenylpropanoic acid. A crystallization-induced chiral inversion process can transform the (S)-enantiomer into the (R)-enantiomer with high enantiomeric excess (96-99%) []. This discovery is significant for synthesizing optically pure compounds from readily available precursors.
Q2: What are the potential applications of the controlled chiral inversion of 2-bromo-3-phenylpropanoic acid?
A: This process enables the synthesis of valuable chiral compounds. For instance, optically pure (S)-2-acetylthio-3-phenylpropanoic acid can be efficiently produced from the inexpensive L-phenylalanine. This synthesis involves diazotization, bromination, the aforementioned chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, and finally, thioacetate substitution []. This pathway highlights the potential of utilizing controlled chiral inversion in synthesizing optically active pharmaceuticals and other valuable chiral molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



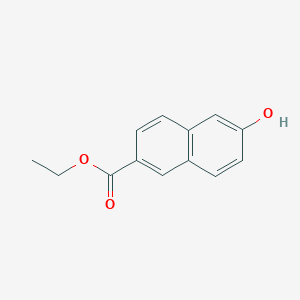
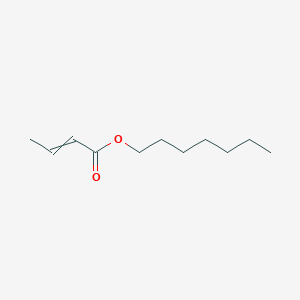
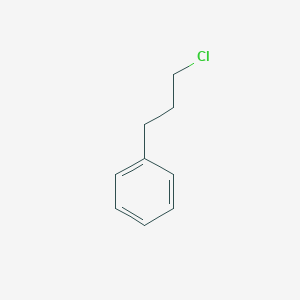
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
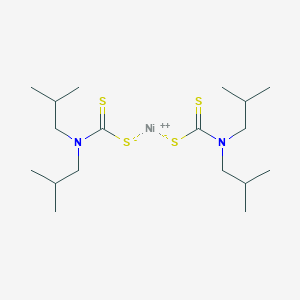
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)

